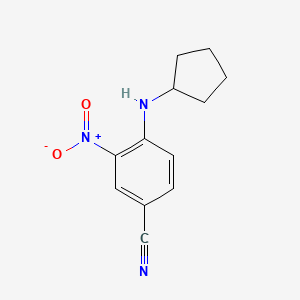

4-(Cyclopentylamino)-3-nitrobenzonitrile

Description

Properties

IUPAC Name |

4-(cyclopentylamino)-3-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c13-8-9-5-6-11(12(7-9)15(16)17)14-10-3-1-2-4-10/h5-7,10,14H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXWPXBZLVIFOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C(C=C(C=C2)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs in Corrosion Inhibition

Benzonitrile derivatives with amino and nitro substituents have demonstrated efficacy as corrosion inhibitors. Key comparisons include:

*Calculated based on structural formula. †PANB: 4-(Isopentylamino)-3-nitrobenzonitrile; APAB: 3-Amino-4-(isopentylamino)benzonitrile.

Key Observations :

- Substituent Bulk: The cyclopentyl group in the target compound is more rigid and hydrophobic than the linear isopentyl or ethyl groups in PANB and 4-(ethylamino)-3-nitrobenzonitrile. This may enhance adsorption on metal surfaces due to increased van der Waals interactions, though experimental confirmation is needed .

- Nitro Group : The electron-withdrawing nitro group at position 3 likely enhances polarization, improving adsorption on mild steel. PANB’s superior performance over APAB (which lacks the nitro group) underscores the nitro group’s importance .

Bioactivity and Receptor Interactions

Compounds with cyclopentylamino substituents have shown unexpected bioactivity. For example:

- 4-(Cyclopentylamino)-2-methylthiopyrrolo[2,3-d]pyrimidine (51): Exhibited anti-cytokinin activity but acted as a cytokinin mimic rather than a receptor antagonist . This suggests that the cyclopentylamino group may facilitate receptor binding, though the core structure (pyrimidine vs. benzonitrile) dictates functional outcomes.

Hypothesis for Target Compound: The cyclopentylamino group in this compound could promote interactions with hydrophobic binding pockets in proteins or receptors, analogous to compound 51. However, the benzonitrile core may redirect activity toward non-biological applications (e.g., materials science) .

Preparation Methods

Reaction Mechanism and Substrate Selection

The synthesis of 4-(cyclopentylamino)-3-nitrobenzonitrile likely begins with 4-fluoro-3-nitrobenzonitrile, a precursor utilized in the preparation of Alectinib intermediates. The fluorine atom at the para position activates the ring for nucleophilic displacement by cyclopentylamine. Under basic conditions (e.g., sodium carbonate in DMF), the amine attacks the electron-deficient aromatic ring, replacing the fluoride. This mirrors the substitution observed in Example-06 of WO2019038779A1, where 4-fluoro-3-nitrobenzonitrile reacts with sodium carbonate to form intermediates.

Key parameters influencing yield and selectivity include:

-

Temperature : 45–50°C optimal for balancing reaction rate and side-product formation.

-

Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of ionic intermediates.

-

Base : Sodium carbonate ensures deprotonation of cyclopentylamine while minimizing hydrolysis of the nitrile group.

Optimization Strategies

Comparative studies suggest that substituting sodium carbonate with potassium carbonate increases reaction efficiency due to higher basicity, though at the risk of nitrile degradation. Pilot-scale trials from WO2019038779A1 report yields of 74–80% for analogous aminations, with purity exceeding 95% after crystallization.

Nitration of 4-Cyclopentylaminobenzonitrile

Regioselective Nitration Challenges

An alternative route involves nitrating 4-cyclopentylaminobenzonitrile. However, the electron-donating cyclopentylamino group directs nitration to the ortho and para positions relative to itself, complicating the synthesis of the 3-nitro isomer. Mixed acid systems (HNO3/H2SO4) at 0–5°C favor meta nitration by generating nitronium ions, but steric hindrance from the cyclopentyl group may reduce regioselectivity.

Catalytic Approaches

Reductive Amination Pathways

Ketone Intermediate Formation

A less explored route involves reductive amination of 3-nitro-4-cyanobenzaldehyde with cyclopentylamine. The aldehyde is reduced in situ to an imine, followed by hydrogenation to the amine. This method, though plausible, risks over-reduction of the nitro group to an amine, necessitating precise control of hydrogen pressure and catalyst loading.

Catalytic Hydrogenation Conditions

Palladium on carbon (Pd/C) or Raney nickel catalysts, as described in WO2019038779A1 for ketone reductions, could be adapted. However, competing nitro group reduction remains a challenge, requiring selective poisoning or modified catalysts (e.g., sulfided Pt).

Analytical and Purification Techniques

Chromatographic Monitoring

High-performance liquid chromatography (HPLC) is indispensable for tracking reaction progress, as evidenced by its use in WO2019038779A1’s quality control protocols. Mobile phases of acetonitrile/water (70:30) with 0.1% trifluoroacetic acid resolve this compound from byproducts like di-aminated species.

Crystallization and Recrystallization

Purification via hydrocarbon solvents (hexane, heptane) effectively removes polar impurities. WO2019038779A1’s purification of 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid using methanol-water mixtures suggests similar systems could isolate the target compound.

Industrial Scalability and Cost Considerations

Solvent Recovery and Waste Management

DMF, while effective, poses environmental and safety risks. WO2019038779A1 emphasizes solvent recycling through distillation, reducing costs by 15–20% in large-scale runs. Alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) offer greener profiles but require higher reaction temperatures.

Q & A

Q. What are the standard synthetic routes for 4-(Cyclopentylamino)-3-nitrobenzonitrile?

Methodological Answer: The synthesis typically involves a two-step process:

Nitration : Introduce the nitro group at the 3-position of a benzonitrile precursor (e.g., 4-chlorobenzonitrile) using a nitrating mixture (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions .

Substitution : React the nitrated intermediate with cyclopentylamine in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final product .

Q. How is the purity and structural integrity of this compound validated?

Methodological Answer:

Q. What preliminary biological assays are recommended for this compound?

Methodological Answer:

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (48–72 hr exposure, IC₅₀ determination) .

- Enzyme inhibition : Test kinase inhibition (e.g., EGFR, VEGFR) via fluorescence-based ADP-Glo™ assays .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration be addressed?

Methodological Answer: Regioselectivity in nitration is influenced by electronic effects. For benzonitrile derivatives:

- Directing Groups : The cyano group (-C≡N) is meta-directing, favoring nitration at the 3-position. However, steric hindrance from substituents (e.g., cyclopentylamino) may alter reactivity.

- Optimization : Use low temperatures (0–5°C) and stoichiometric control of HNO₃ to suppress polynitration. Computational modeling (DFT) predicts charge distribution to guide reaction design .

Q. What strategies improve yield in cyclopentylamine substitution reactions?

Methodological Answer:

- Catalysis : Add KI (10 mol%) to facilitate nucleophilic aromatic substitution via an SNAr mechanism .

- Solvent Optimization : Use DMF with 2–5% H₂O to enhance amine solubility without hydrolyzing the nitrile group .

- Microwave-Assisted Synthesis : Reduce reaction time (2–4 hr vs. 24 hr) while maintaining >80% yield .

Q. How can computational modeling elucidate the compound’s mechanism of action?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding affinity to kinase ATP-binding pockets (e.g., PDB ID: 1M17 for EGFR). Focus on hydrogen bonding between the nitro group and Lys721 .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How to resolve discrepancies in reported physicochemical properties (e.g., melting point)?

Methodological Answer: Variations in melting points (e.g., 90–95°C vs. 100–105°C) arise from:

Q. What challenges arise in crystallizing this compound for X-ray studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.